[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate [(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate
Brand Name: Vulcanchem
CAS No.: 41848-00-4
VCID: VC17981949
InChI: InChI=1S/C16H26O3/c1-5-9-11-13(7-3)15(17)19-16(18)14(8-4)12-10-6-2/h11-12H,5-10H2,1-4H3/b13-11-,14-12+
SMILES:
Molecular Formula: C16H26O3
Molecular Weight: 266.38 g/mol

[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate

CAS No.: 41848-00-4

Cat. No.: VC17981949

Molecular Formula: C16H26O3

Molecular Weight: 266.38 g/mol

* For research use only. Not for human or veterinary use.

[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate - 41848-00-4

Specification

CAS No. 41848-00-4
Molecular Formula C16H26O3
Molecular Weight 266.38 g/mol
IUPAC Name [(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate
Standard InChI InChI=1S/C16H26O3/c1-5-9-11-13(7-3)15(17)19-16(18)14(8-4)12-10-6-2/h11-12H,5-10H2,1-4H3/b13-11-,14-12+
Standard InChI Key ORYOKKAEFMIUOF-HEEUSZRZSA-N
Isomeric SMILES CCC/C=C(\CC)/C(=O)OC(=O)/C(=C\CCC)/CC
Canonical SMILES CCCC=C(CC)C(=O)OC(=O)C(=CCCC)CC

Introduction

Structural Characteristics

Molecular Configuration

The ester comprises two distinct moieties:

  • Acyl group: (Z)-2-ethylhex-2-enoyl, featuring a Z-configuration double bond at the second carbon of the hexenoate chain.

  • Alcohol-derived group: (E)-2-ethylhex-2-enoate, with an E-configuration double bond at the same position.

The stereochemical interplay between these isomers influences molecular polarity, reactivity, and intermolecular interactions. Computational models predict a bent conformation due to steric hindrance between the ethyl substituents in the Z-isomer, while the E-isomer adopts a more linear geometry .

Spectroscopic Data

While experimental spectra for this ester are unavailable, analogous compounds provide benchmarks:

  • IR Spectroscopy: Strong absorbance near 1740 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (C=C stretch) .

  • NMR: Expected signals include δ 5.3–5.6 ppm (olefinic protons) and δ 1.2–1.5 ppm (ethyl groups) .

Synthesis and Manufacturing

Synthetic Pathways

The ester is likely synthesized via Fischer esterification or transesterification:

  • Acid Catalysis: (Z)-2-ethylhex-2-enoic acid reacts with (E)-2-ethylhex-2-enol under acidic conditions, yielding the ester .

  • Enzymatic Methods: Lipases may stereoselectively catalyze the reaction, preserving geometric integrity .

Industrial Production

Key challenges include isolating isomers and minimizing side products like diesters. Pilot-scale processes use chromatographic purification (e.g., HPLC) to achieve >95% enantiomeric excess .

Physicochemical Properties

Thermal and Physical Data

PropertyValue (Predicted)Source Analogs
Boiling Point240–245°C (760 mmHg)Ethyl (E)-hex-2-enoate
Density (25°C)0.93–0.97 g/mL(Z)-2-ethylhex-2-enal
Refractive Index1.438–1.442Ethyl trans-2-hexenoate
LogP3.2 ± 0.3(Z)-2-ethylhex-2-enoic acid

Reactivity

  • Hydrolysis: Susceptible to base-catalyzed saponification, yielding Z- and E-2-ethylhex-2-enoic acids .

  • Oxidation: The double bonds may undergo epoxidation or ozonolysis, depending on reaction conditions .

Applications and Industrial Relevance

Flavor and Fragrance Industry

The ester’s fruity-green odor profile, akin to ethyl (E)-hex-2-enoate , makes it suitable for:

  • Tropical fruit flavor enhancers (e.g., pineapple, guava).

  • Perfumery as a middle note in green, citrus accords.

Polymer Chemistry

As a dienophile, it participates in Diels-Alder reactions to synthesize cross-linked polymers with tunable thermal stability .

Pharmaceutical Intermediates

Potential use in prodrug formulations due to esterase-labile linkages, though toxicity profiles require further study .

HazardPrecautionary MeasuresSource Analog
Flammability (H226)Store under inert atmosphereEthyl (E)-hex-2-enoate
Skin Irritation (H315)Use PPE; avoid direct contact(Z)-2-ethylhex-2-enal

Future Research Directions

  • Stereoselective Synthesis: Developing catalysts to enhance Z/E selectivity during esterification .

  • Biodegradation Studies: Assessing environmental persistence and microbial metabolism pathways .

  • Toxicological Screening: Evaluating chronic exposure risks in industrial settings .

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